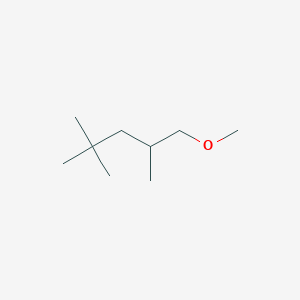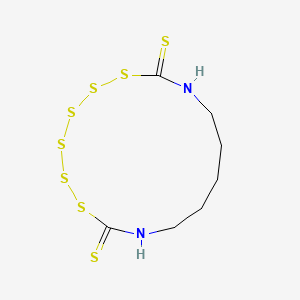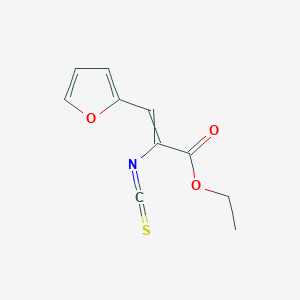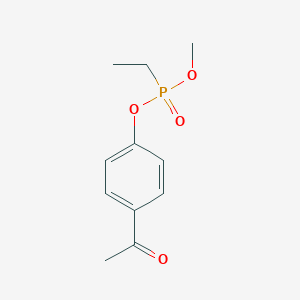![molecular formula C21H27NS B14203582 3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine CAS No. 830320-19-9](/img/structure/B14203582.png)
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound this compound is characterized by the presence of a phenylsulfanyl group attached to a dec-1-en-1-yl chain, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine typically involves the following steps:
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through the reaction of a phenylthiol with an appropriate alkyl halide under basic conditions.
Formation of the Dec-1-en-1-yl Chain: The dec-1-en-1-yl chain can be synthesized through the reaction of a suitable alkene with a halogenating agent, followed by dehydrohalogenation.
Coupling with Pyridine: The final step involves the coupling of the phenylsulfanyl-dec-1-en-1-yl intermediate with a pyridine derivative under suitable conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The double bond in the dec-1-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution can be carried out using reagents such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Saturated alkyl chain derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with enzymes or receptors, leading to modulation of their activities. The pyridine ring can also participate in hydrogen bonding and π-π interactions with biological molecules, influencing their functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-[2-(Phenylsulfanyl)ethyl]pyridine: Similar structure but with a shorter alkyl chain.
3-[2-(Phenylsulfanyl)prop-1-EN-1-YL]pyridine: Similar structure but with a different alkyl chain length.
3-[2-(Phenylsulfanyl)but-1-EN-1-YL]pyridine: Similar structure but with a different alkyl chain length.
Uniqueness
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine is unique due to its specific alkyl chain length and the presence of both the phenylsulfanyl group and the pyridine ring. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
830320-19-9 |
|---|---|
分子式 |
C21H27NS |
分子量 |
325.5 g/mol |
IUPAC名 |
3-(2-phenylsulfanyldec-1-enyl)pyridine |
InChI |
InChI=1S/C21H27NS/c1-2-3-4-5-6-8-15-21(17-19-12-11-16-22-18-19)23-20-13-9-7-10-14-20/h7,9-14,16-18H,2-6,8,15H2,1H3 |
InChIキー |
GSLJFPCSZPOJGB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=CC1=CN=CC=C1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)

![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea](/img/structure/B14203517.png)
![2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B14203533.png)
![2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline](/img/structure/B14203541.png)
![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)
![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea](/img/structure/B14203577.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)



